- Photochemistry of aromatic compounds. Fragmentation reactions originating in a photo-induced electron transfer in solutionJournal of the Chemical Society [Section] D: Chemical Communications, 1970, (5), 302-3,
Cas no 931-63-5 (2-Methoxypyrimidine)

2-Methoxypyrimidine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Methoxypyrimidine
- Pyrimidine, 2-methoxy-
- 2-Methoxypyrimidin
- 2-methoxy-pyrimidine
- methyl pyrimidin-2-yl ether
- Pyrimidine,2-methoxy
- 2-Methoxypyrimidine (ACI)
- NSC 165557
- 931-63-5
- 2-Methoxypyrimidine, AldrichCPR
- SB57423
- D70334
- DB-081096
- AC-907/25004440
- DTXSID80239270
- SY211517
- BS-18256
- Q63396297
- methyl 2-pyrimidinyl ether
- CS-0150214
- AKOS006242414
- DTXCID00161761
- HZN3S874XE
- EN300-317267
- methoxypyrimidine
- NSC165557
- MFCD00234104
- NSC-165557
- SCHEMBL153025
-
- MDL: MFCD00234104
- Inchi: 1S/C5H6N2O/c1-8-5-6-3-2-4-7-5/h2-4H,1H3
- Chave InChI: YLZYSVYZMDJYOT-UHFFFAOYSA-N
- SMILES: N1C(OC)=NC=CC=1
Propriedades Computadas
- Massa Exacta: 110.04800
- Massa monoisotópica: 110.048012819g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 1
- Complexidade: 61.4
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 35Ų
- XLogP3: 0.2
Propriedades Experimentais
- PSA: 35.01000
- LogP: 0.48520
2-Methoxypyrimidine Informações de segurança
2-Methoxypyrimidine Dados aduaneiros
- CÓDIGO SH:2933599090
- Dados aduaneiros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methoxypyrimidine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317267-0.5g |
2-methoxypyrimidine |
931-63-5 | 95% | 0.5g |
$73.0 | 2023-09-05 | |
Enamine | EN300-317267-2.5g |
2-methoxypyrimidine |
931-63-5 | 95% | 2.5g |
$177.0 | 2023-09-05 | |
abcr | AB274251-5 g |
2-Methoxypyrimidine, 98%; . |
931-63-5 | 98% | 5g |
€577.50 | 2023-04-26 | |
Enamine | EN300-317267-0.25g |
2-methoxypyrimidine |
931-63-5 | 95% | 0.25g |
$47.0 | 2023-09-05 | |
Chemenu | CM166856-5g |
2-methoxypyrimidine |
931-63-5 | 95% | 5g |
$392 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO211-50mg |
2-Methoxypyrimidine |
931-63-5 | 98% | 50mg |
77.0CNY | 2021-07-15 | |
Aaron | AR003I9M-100mg |
2-methoxypyrimidine |
931-63-5 | 98% | 100mg |
$12.00 | 2025-01-22 | |
Aaron | AR003I9M-10g |
2-Methoxypyrimidine |
931-63-5 | 98% | 10g |
$350.00 | 2024-07-18 | |
Enamine | EN300-317267-1g |
2-methoxypyrimidine |
931-63-5 | 95% | 1g |
$94.0 | 2023-09-05 | |
Enamine | EN300-317267-10g |
2-methoxypyrimidine |
931-63-5 | 95% | 10g |
$495.0 | 2023-09-05 |
2-Methoxypyrimidine Método de produção
Método de produção 1
Método de produção 2
- Preparation of 1-alkyl-4-(arylmethyl)piperidines and their pharmaceutical formulations as inhibitors of 5-HT reuptake, France, , ,
Método de produção 3
- Preparation and some reactions of 2,5-substituted pyrimidinesCollection of Czechoslovak Chemical Communications, 1975, 40(5), 1384-9,
Método de produção 4
Método de produção 5
- The synthesis of β-carbon-homologous intermediate of norcardicin A. A general method for selective preparation of the β-lactam ring in the presence of free phenolic hydroxyl groupsIranian Journal of Chemistry & Chemical Engineering, 1990, 13, 25-34,
Método de produção 6
- Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and AlkylthiopyrimidinesEuropean Journal of Organic Chemistry, 2019, 2019(42), 7142-7150,
Método de produção 7
Método de produção 8
- Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxyprimidinesAustralian Journal of Chemistry, 1968, 21(1), 243-55,
2-Methoxypyrimidine Raw materials
2-Methoxypyrimidine Preparation Products
2-Methoxypyrimidine Literatura Relacionada
-
Wen-Peng Mai,Bin Sun,Li-Qin You,Liang-Ru Yang,Pu Mao,Jin-Wei Yuan,Yong-Mei Xiao,Ling-Bo Qu Org. Biomol. Chem. 2015 13 2750
-
2. 905. Pyrimidine reactions. Part XII. The thermal rearrangement of 2-alkoxypyrimidinesD. J. Brown,R. V. Foster J. Chem. Soc. 1965 4911
-
A. R. Nandhini,M. Harshiny,Sathyanarayana N. Gummadi Environ. Sci.: Processes Impacts 2021 23 1255
-
D. J. Brown,Earl Hoerger,S. F. Mason J. Chem. Soc. 1955 211
-
5. 246. The electronic spectra of N-heteroaromatic systems. Part II. Substituted monocyclic azonesS. F. Mason J. Chem. Soc. 1959 1247
931-63-5 (2-Methoxypyrimidine) Produtos relacionados
- 1440535-38-5(2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride)
- 1808580-34-8(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid hydrochloride)
- 1115989-61-1(tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate)
- 176237-95-9(heptane-2,3,6-trione)
- 1191-41-9(Ethyl linolenate)
- 2227754-61-0(4-amino-1-ethyl-5-(1-ethyl-1H-1,2,4-triazol-5-yl)pyrrolidin-2-one)
- 73154-11-7(Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate)
- 1351617-73-6(Amooracetal)
- 349426-25-1(dimethyl[(pyridin-4-yl)sulfamoyl]amine)
- 3678-72-6(Pyridine,4-(diphenylmethyl)-)

